2-{[(3-Bromophenyl)amino]methyl}phenol
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Overview
Description
2-{[(3-Bromophenyl)amino]methyl}phenol is an organic compound with the molecular formula C13H12BrNO and a molecular weight of 278.14 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an aminomethylphenol structure. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 2-{[(3-Bromophenyl)amino]methyl}phenol typically involves the reaction of 3-bromobenzylamine with salicylaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route mentioned above can be scaled up for larger-scale production if necessary.
Chemical Reactions Analysis
2-{[(3-Bromophenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, particularly at the positions ortho and para to the bromine atom.
Scientific Research Applications
2-{[(3-Bromophenyl)amino]methyl}phenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is used in biochemical research to study enzyme interactions and protein-ligand binding.
Industry: In industrial research, this compound is used to develop new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3-Bromophenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can form non-covalent interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the aminomethylphenol structure can interact with various receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
2-{[(3-Bromophenyl)amino]methyl}phenol can be compared with other similar compounds, such as:
2-{[(4-Bromophenyl)amino]methyl}phenol: This compound has a similar structure but with the bromine atom positioned at the para position instead of the meta position.
2-{[(3-Chlorophenyl)amino]methyl}phenol: This compound has a chlorine atom instead of a bromine atom.
2-{[(3-Methylphenyl)amino]methyl}phenol: This compound has a methyl group instead of a bromine atom.
Properties
IUPAC Name |
2-[(3-bromoanilino)methyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-11-5-3-6-12(8-11)15-9-10-4-1-2-7-13(10)16/h1-8,15-16H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSKVMLCFJTTNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=CC=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357463 |
Source
|
Record name | 2-{[(3-bromophenyl)amino]methyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90383-19-0 |
Source
|
Record name | 2-{[(3-bromophenyl)amino]methyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA-(3-BROMOANILINO)-O-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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